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Compound of Interest |

2-[4-
Compound Name: (Trifluoromethoxy)phenoxyjacetoh

ydrazide

Cat. No.: B067561

\ J

CAS Number: 175204-36-1
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-[4-
(trifluoromethoxy)phenoxylacetohydrazide, a fluorinated aromatic hydrazide of interest in
medicinal chemistry and drug discovery. Due to the limited availability of direct experimental
data for this specific compound, this guide also incorporates information from closely related
phenoxyacetohydrazide and trifluoromethyl-containing derivatives to infer its potential biological
activities and mechanisms of action.

Core Chemical and Physical Data

A summary of the key chemical identifiers and properties for 2-[4-
(trifluoromethoxy)phenoxyl]acetohydrazide is presented below.
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Property Value Source
CAS Number 175204-36-1 [1]
2-[4-
IUPAC Name (trifluoromethoxy)phenoxylacet  [1]
ohydrazide
2-[4-

Alternate IUPAC Name

(trifluoromethoxy)phenoxyletha

nohydrazide

[1]

Molecular Formula

C9HI9F3N203

[1]

Molecular Weight 250.177 g/mol [1]
NNC(=0)COC1=CC=C(OC(F)

SMILES [1]
(F)F)C=C1
LBBKIDVFMPXFOD-

InChiKey [1]
UHFFFAOYSA-N
Aromatic Heterocycles,

Categories Amides, Fluorinated [1]

Intermediates, Hydrazides

Synthesis and Experimental Protocols

The synthesis of 2-[4-(trifluoromethoxy)phenoxylacetohydrazide can be achieved through a

two-step process, which is a common method for preparing phenoxyacetohydrazide

derivatives.[2][3]

Step 1: Synthesis of Ethyl 2-[4-
(trifluoromethoxy)phenoxy]acetate

The initial step involves the O-alkylation of 4-(trifluoromethoxy)phenol with an ethyl

chloroacetate.

Materials:
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4-(Trifluoromethoxy)phenol

Ethyl chloroacetate

Anhydrous potassium carbonate

Dry acetone

Ether

Cold water

Procedure:

o A mixture of 4-(trifluoromethoxy)phenol (1 equivalent), ethyl chloroacetate (1.5 equivalents),
and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is refluxed for 8-10
hours.

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
» Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.

e The residual mass is triturated with cold water to remove any remaining potassium
carbonate.

The product, ethyl 2-[4-(trifluoromethoxy)phenoxylacetate, is extracted with ether.

Step 2: Synthesis of 2-[4-
(trifluoromethoxy)phenoxyj]acetohydrazide

The second step is the hydrazinolysis of the synthesized ester intermediate.
Materials:
o Ethyl 2-[4-(trifluoromethoxy)phenoxylacetate

e Hydrazine hydrate
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o Ethanol

Procedure:

o To a solution of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol,

hydrazine hydrate (1.5 equivalents) is added.

e The reaction mixture is stirred at room temperature for approximately 7 hours.

e The completion of the reaction is monitored by TLC.

e The reaction mixture is allowed to stand overnight.

e The resulting white precipitate of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide is

separated by filtration, washed, and dried.

e The final product can be recrystallized from ethanol.

Step 1: Esterification

Ethyl Chloroacetate

K2CO3, Acetone

Ethyl 2-[4-(t

4-trifluoromethoxyphenol Reflux

Step 2: Hydrazinolysis

Ethanol

Room Temperature

Click to download full resolution via product page

General synthesis workflow for 2-[4-(trifluoromethoxy)phenoxyl]acetohydrazide.
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Potential Biological Activities and Mechanisms of
Action

While specific biological data for 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide is not
readily available in the reviewed literature, the activities of structurally related compounds
provide insights into its potential therapeutic applications.

Anti-inflammatory and Anti-angiogenic Potential

Phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and anti-
angiogenic properties.[2][3][4] For instance, certain morpholine-substituted
phenoxyacetohydrazide derivatives have shown significant inhibition of cyclooxygenase (COX-
1 and COX-2) enzymes and vascular endothelial growth factor (VEGF).[2][3][4] A study on one
such derivative, compound 6e, demonstrated an ICso value of 155 pyg/mL in an in vitro human
red blood cell membrane stabilization assay, indicating potent anti-inflammatory efficacy.[2][3]

[4]

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely
mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis
pathway. The anti-angiogenic activity may stem from the inhibition of VEGF, a critical signaling
protein in the formation of new blood vessels.
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Potential inhibitory pathways of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.

B-Glucuronidase Inhibition

Schiff bases derived from phenoxyacetohydrazides have demonstrated notable inhibitory
activity against -glucuronidase.[5] This enzyme is implicated in certain cancers and lysosomal
storage diseases. Several synthesized phenoxyacetohydrazide Schiff base analogs showed
ICso0 values ranging from 9.20 to 30.7 uM, which was significantly better than the standard
inhibitor, D-saccharic acid-1,4-lactone (ICso = 48.4 + 1.25 uM).[5]

Potential Structure-Activity Relationship (SAR): The inhibitory potency of these compounds
appears to be influenced by the nature and position of substituents on the aromatic rings. This
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suggests that the trifluoromethoxy group in 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
could play a significant role in its interaction with the enzyme's active site.

Cholinesterase Inhibition

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors
of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in
neurotransmission.[6] These derivatives displayed ICso values in the micromolar range for both
enzymes.[6] The trifluoromethyl group is a key feature in these active compounds.

Potential Relevance: The presence of the trifluoromethoxy group in 2-[4-
(trifluoromethoxy)phenoxylacetohydrazide suggests that it could also exhibit inhibitory
activity against cholinesterases. Further screening would be necessary to confirm this.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of 2-[4-
(trifluoromethoxy)phenoxylacetohydrazide, based on methods used for related compounds.

In Vitro Anti-inflammatory Assay (HRBC Membrane
Stabilization)

This assay assesses the ability of a compound to stabilize human red blood cell membranes
when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.

Materials:

Fresh whole human blood

o Phosphate buffered saline (PBS)

e Hypotonic saline

e Test compound (2-[4-(trifluoromethoxy)phenoxyl]acetohydrazide)

o Reference standard (e.g., Diclofenac sodium)

e Spectrophotometer
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Procedure:

Prepare a 10% v/v suspension of red blood cells in PBS.
o Prepare various concentrations of the test compound and reference standard.

 Incubate the RBC suspension with the test compound/reference standard at 37°C for 30
minutes.

» Induce hemolysis by adding hypotonic saline and incubate at room temperature for 10
minutes.

o Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.

o Calculate the percentage of hemolysis inhibition.

B-Glucuronidase Inhibition Assay

This spectrophotometric assay measures the inhibition of B-glucuronidase activity.
Materials:

e [B-Glucuronidase enzyme

» p-nitrophenyl-B-D-glucuronide (substrate)

o Acetate buffer (pH 5.0)

e Test compound

» Reference inhibitor (D-saccharic acid-1,4-lactone)

e 96-well microplate reader

Procedure:

e Pre-incubate the enzyme with various concentrations of the test compound in acetate buffer
at 37°C for 30 minutes.
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Initiate the reaction by adding the substrate, p-nitrophenyl-3-D-glucuronide.

Incubate the reaction mixture at 37°C for 1 hour.

Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).

Measure the absorbance of the released p-nitrophenol at 405 nm.

Calculate the percentage of inhibition and determine the ICso value.

Synthesize Compound

:

Characterize Compound
(NMR, MS, etc.)

Select Biological Assay

Inflammation

Bnzyme Inhibition

Anti-inflammatory Assay
(HRBC Stabilization)

B-Glucuronidase
Inhibition Assay

:

:

Analyze Data
(Calculate 1C50)

Draw Conclusions
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General experimental workflow for the synthesis and biological evaluation.

Conclusion

2-[4-(Trifluoromethoxy)phenoxylacetohydrazide is a readily synthesizable compound with a
chemical scaffold that suggests potential for a range of biological activities. Based on the
analysis of related compounds, it is a promising candidate for investigation as an anti-
inflammatory, anti-angiogenic, and enzyme-inhibiting agent. The presence of the
trifluoromethoxy group is of particular interest, as fluorine-containing moieties are known to
enhance the metabolic stability and biological activity of drug candidates. Further in-depth
studies, including in vitro and in vivo biological evaluations, are warranted to fully elucidate the
therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Trifluoromethoxy)phenoxy]acetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067561#2-4-trifluoromethoxy-phenoxy-
acetohydrazide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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